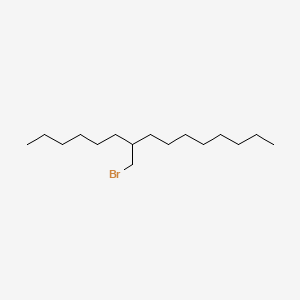

7-(Bromomethyl)pentadecane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

7-(bromomethyl)pentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Br/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEKWRQKAHQYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866292 | |

| Record name | Pentadecane, 7-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52997-43-0 | |

| Record name | 7-(Bromomethyl)pentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52997-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecane, 7-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052997430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecane, 7-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecane, 7-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Advanced Organic Synthesis

Development of Novel Functionalized Derivatives

Synthesis of Alkene Derivatives

The synthesis of alkene derivatives from 7-(bromomethyl)pentadecane is primarily achieved through dehydrobromination, a type of elimination reaction. In this process, a strong base is employed to abstract a proton from a carbon atom adjacent to the bromomethyl group, leading to the formation of a double bond and the expulsion of the bromide ion. The regiochemical outcome of this elimination is of significant interest, as it can potentially yield two different alkene isomers: 7-methylenepentadecane (B87182) (the Hofmann product) and (E/Z)-7-ethyltetradec-7-ene (the Zaitsev product).

The selection of the base and reaction conditions plays a crucial role in determining the predominant product. According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted, and thus more thermodynamically stable, alkene. libretexts.orgopenstax.org In the case of this compound, this would be (E/Z)-7-ethyltetradec-7-ene. This outcome is typically favored when using small, unhindered bases such as sodium ethoxide or potassium hydroxide (B78521). libretexts.orgyoutube.com

Conversely, the use of a sterically hindered (bulky) base, such as potassium tert-butoxide, tends to favor the formation of the less substituted alkene, a principle known as the Hofmann elimination. masterorganicchemistry.comlibretexts.org The bulky base has more difficulty accessing the internal proton required for Zaitsev elimination, and therefore preferentially abstracts a more accessible proton from the methyl group, leading to 7-methylenepentadecane. youtube.commasterorganicchemistry.com The steric hindrance of the leaving group can also influence the product ratio. masterorganicchemistry.com

While specific research detailing the elimination reactions of this compound is not extensively published, the principles of Zaitsev and Hofmann elimination provide a strong predictive framework for its reactivity.

Table 1: Predicted Products of Elimination Reactions of this compound

| Base | Predicted Major Product | Predicted Minor Product | Governing Rule |

| Potassium tert-butoxide (KOtBu) | 7-Methylenepentadecane | (E/Z)-7-Ethyltetradec-7-ene | Hofmann |

| Sodium Ethoxide (NaOEt) | (E/Z)-7-Ethyltetradec-7-ene | 7-Methylenepentadecane | Zaitsev |

This table is based on established principles of elimination reactions and serves as a predictive guide. Experimental results may vary based on specific reaction conditions.

Synthesis of Thiol and Other Heteroatom-Containing Compounds

The electrophilic nature of the carbon atom bearing the bromine in this compound makes it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of a wide variety of heteroatoms, significantly expanding its synthetic utility.

The synthesis of thiols or thioethers from this compound can be achieved through reaction with appropriate sulfur-containing nucleophiles. For instance, reaction with sodium hydrosulfide (B80085) (NaSH) would be expected to yield the corresponding thiol, (pentadecan-7-yl)methanethiol. A more common and often higher-yielding method involves the use of thiourea (B124793). researchgate.net In this two-step process, this compound first reacts with thiourea to form an isothiuronium (B1672626) salt. Subsequent hydrolysis of this salt under basic conditions liberates the desired thiol. This method is advantageous as it avoids the direct handling of volatile and often odorous thiols.

Similarly, reaction with a sodium thiolate, such as sodium thiomethoxide (NaSMe), would lead to the formation of the corresponding thioether, 7-((methylthio)methyl)pentadecane. The high nucleophilicity of sulfur compounds makes these reactions generally efficient.

Beyond sulfur, other heteroatom-containing compounds can be synthesized. For example, reaction with sodium cyanide would introduce a nitrile group, forming (pentadecan-7-yl)acetonitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Alkoxides can be used to form ethers, and amines can be alkylated to form substituted amines.

Table 2: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Expected Product | Product Class |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | (Pentadecan-7-yl)methanethiol | Thiol |

| Thiourea | Thiourea followed by hydrolysis | (Pentadecan-7-yl)methanethiol | Thiol |

| Thiolate | Sodium Thiomethoxide (NaSMe) | 7-((Methylthio)methyl)pentadecane | Thioether |

| Cyanide | Sodium Cyanide (NaCN) | (Pentadecan-7-yl)acetonitrile | Nitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | (Pentadecan-7-yl)methanol | Alcohol |

| Azide (B81097) | Sodium Azide (NaN₃) | 7-(Azidomethyl)pentadecane | Azide |

This table illustrates potential synthetic transformations based on the known reactivity of alkyl halides. Specific yields and reaction conditions would require experimental determination.

The Significance of 7 Bromomethyl Pentadecane As a Research Scaffold

7-(Bromomethyl)pentadecane is a long-chain branched alkyl bromide that has garnered attention as a valuable research scaffold, particularly in the field of organic electronics and materials science. Its unique structure, featuring a C15H31 branched alkyl chain, imparts desirable properties such as enhanced solubility to the molecules it is incorporated into. This is a crucial feature for materials intended for solution-based processing and fabrication of devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

A prominent application of this compound is in the synthesis of diketopyrrolopyrrole (DPP) derivatives. tue.nlcam.ac.uk DPP-based materials are a class of high-performance organic pigments and dyes known for their excellent photophysical properties and charge-transport characteristics. The performance of these materials is highly dependent on their molecular structure, including the nature of the alkyl side chains.

Researchers have utilized this compound to alkylate the DPP core, a key step in creating soluble and processable DPP-based polymers and small molecules. cam.ac.uk The introduction of the bulky and flexible 2-hexyldecyl group (derived from this compound, which is also known as 1-bromo-2-hexyldecane) effectively disrupts intermolecular packing, thereby increasing solubility in common organic solvents. tue.nl This allows for the fine-tuning of the electronic properties and solid-state morphology of the resulting materials, which is critical for optimizing the performance of organic electronic devices. cam.ac.uk

The general principle of using bromomethyl-substituted scaffolds has also been demonstrated in other areas of research, such as the development of "pilicides," which are compounds that can block bacterial virulence. researchgate.net This highlights the broader utility of such scaffolds in medicinal chemistry and drug discovery, where the ability to systematically modify a core structure is essential for establishing structure-activity relationships.

Historical Context of Its Application in Chemical Research

Established Synthetic Routes for this compound

Established methods for the synthesis of this compound predominantly rely on the introduction of a bromine atom at a specific position of a C16 hydrocarbon backbone. This is typically achieved through radical substitution reactions or by the conversion of a pre-existing functional group.

Radical Bromination Pathways

Free radical bromination is a powerful tool for the selective functionalization of alkanes. google.comwikipedia.org The high selectivity of bromine radicals for sterically hindered and more stable radical intermediates makes this method particularly suitable for the synthesis of this compound from 7-methylpentadecane (B3192274). The tertiary hydrogen atom at the 7-position of 7-methylpentadecane is the most susceptible to abstraction by a bromine radical, leading to the desired product with high regioselectivity. nih.govmasterorganicchemistry.com

The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN). alfa-chemistry.com N-Bromosuccinimide (NBS) is often employed as the brominating agent in these reactions as it provides a low, constant concentration of bromine, which helps to suppress side reactions like the addition to any potential alkene impurities. libretexts.orgmasterorganicchemistry.com

Reaction Scheme:

The selectivity of radical bromination is significantly higher than chlorination. For instance, the relative reactivity of tertiary to primary C-H bonds for bromination can be as high as 1640:1, ensuring the preferential formation of the tertiary bromide. nih.gov

Bromination of Alkane Precursors

An alternative and often more controlled method for the synthesis of this compound involves the conversion of a precursor molecule that already contains a functional group at the desired position. A primary alcohol, such as 7-(hydroxymethyl)pentadecane, is an ideal precursor for this transformation.

The Appel reaction is a widely used method for converting primary and secondary alcohols to the corresponding alkyl bromides under mild conditions. wikipedia.orgtechnologynetworks.comorganic-chemistry.org This reaction utilizes a combination of triphenylphosphine (B44618) (PPh3) and a bromine source, typically carbon tetrabromide (CBr4) or elemental bromine (Br2). acs.orgcommonorganicchemistry.com The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry if a chiral center is present. nrochemistry.com

Reaction Scheme:

The driving force for the Appel reaction is the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide (PPh3O). wikipedia.org

| Precursor | Reagents | Solvent | Temperature | Yield | Reference |

| 7-Methylpentadecane | NBS, AIBN | CCl4 | Reflux | High (inferred) | alfa-chemistry.comlibretexts.org |

| 7-(Hydroxymethyl)pentadecane | PPh3, CBr4 | Dichloromethane | 0 °C to RT | High (inferred) | technologynetworks.comnrochemistry.com |

| 7-(Hydroxymethyl)pentadecane | PBr3 | Ether | 0 °C to RT | Good (inferred) | acs.org |

| This table presents typical conditions and expected yields based on general knowledge of these reactions, as direct experimental data for this compound was not found in the search results. |

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for the synthesis of alkyl halides.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For radical bromination, optimization often involves fine-tuning the initiator concentration, light intensity, and reaction temperature to maximize the desired product and minimize by-products. google.com The use of specific solvents can also influence the selectivity of radical reactions. masterorganicchemistry.com

In the context of the Appel reaction, recent research has focused on developing catalytic versions to reduce the large stoichiometric amounts of triphenylphosphine oxide waste. organic-chemistry.orgacs.orgru.nl These catalytic systems often involve the in-situ regeneration of the phosphine (B1218219) reagent. Furthermore, alternative, less toxic halogenating agents and greener solvents are being explored to improve the sustainability of the process. acs.orgrsc.org For instance, the use of dimethyl carbonate as a solvent has been shown to be an effective and more environmentally friendly alternative to chlorinated solvents. acs.org

Exploration of Alternative Precursors for Synthesis

Synthesis of 7-Methylpentadecane: A versatile method for synthesizing branched alkanes like 7-methylpentadecane is through Grignard coupling reactions. rsc.orgorganic-chemistry.org For example, the reaction of a Grignard reagent derived from a secondary alkyl halide with another alkyl halide in the presence of a suitable catalyst, such as an iron salt, can afford the desired branched alkane. orgsyn.org A plausible route could involve the coupling of 2-bromooctane (B146060) Grignard reagent with 1-bromoheptane.

Reaction Scheme (Illustrative):

CH3(CH2)5CH(Br)CH3 + Mg --> CH3(CH2)5CH(MgBr)CH3

CH3(CH2)5CH(MgBr)CH3 + Br(CH2)6CH3 --(FeCl2 catalyst)--> CH3(CH2)5CH(CH3)(CH2)6CH3

Synthesis of 7-(Hydroxymethyl)pentadecane: This primary alcohol can be synthesized from 7-methylpentadecane through a sequence of reactions. A potential route involves the selective oxidation of the methyl group, which can be challenging. A more controlled approach would be to build the molecule from smaller fragments. For instance, a Grignard reagent could be reacted with an appropriate epoxide or aldehyde to introduce the hydroxymethyl group.

Alternatively, long-chain alkyl and alkenyl bromides can be synthesized from methanesulfonates by reaction with anhydrous magnesium bromide in ether, offering a pathway from the corresponding alcohol. nih.gov

Scalability Considerations in Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial production presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

For radical bromination , the use of highly reactive and toxic bromine requires careful handling and containment. Industrial-scale reactions are often carried out in specialized reactors designed for photochemical processes or those that can handle corrosive reagents. The removal of by-products and purification of the final product are also significant considerations.

The Appel reaction , while effective, generates a stoichiometric amount of triphenylphosphine oxide, which can be problematic for large-scale synthesis due to disposal and purification issues. wikipedia.org The development of catalytic Appel reactions is therefore highly desirable for industrial applications. organic-chemistry.orgacs.org

Grignard reactions are highly exothermic and can be hazardous on a large scale if not properly controlled. acs.org The initiation of the reaction can sometimes be sluggish, leading to the accumulation of unreacted alkyl halide, which can then react rapidly, causing a dangerous exotherm. Continuous flow reactors are increasingly being used for industrial-scale Grignard reactions as they offer better control over reaction temperature and mixing, thereby enhancing safety and efficiency. fraunhofer.deacs.orgresearchgate.net In-situ monitoring techniques, such as FTIR, can be employed to ensure the reaction has initiated before adding the bulk of the reagents. acs.org

The industrial production of alkyl bromides from alcohols is a well-established process. google.comtandfonline.com Continuous processes where the alcohol and hydrogen bromide are fed into a reactor, and the alkyl bromide is continuously distilled off, have been developed to achieve high yields and purity. google.com

Continuous Flow Reactor Applications

The industrial production of alkyl halides such as this compound can be significantly enhanced by the application of continuous flow chemistry. utexas.edu This technology offers substantial advantages over traditional batch processing, particularly in managing hazardous reagents and exothermic reactions, which are common in halogenation processes. researchgate.net

The conversion of the precursor alcohol, 2-hexyldecan-1-ol, to this compound typically involves brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). These reactions can be highly exothermic and produce corrosive byproducts. In a continuous flow setup, small volumes of reactants are mixed continuously in a reactor coil or microreactor, allowing for superior heat dissipation due to the high surface-area-to-volume ratio. researchgate.net This precise temperature control minimizes the risk of thermal runaways and reduces the formation of undesired side products. mdpi.com

A key advantage of flow chemistry is the ability to safely generate and use hazardous intermediates in situ. For instance, instead of storing large quantities of toxic and corrosive elemental bromine (Br₂), it can be generated on-demand by mixing streams of a bromide source (e.g., HBr or KBr) and an oxidant (e.g., sodium hypochlorite, NaOCl). mdpi.com This stream of freshly generated bromine can then be immediately mixed with the alcohol precursor stream. Any unreacted bromine can be quenched in-line by introducing a stream of a reducing agent like sodium sulfite (B76179) before the product is collected. mdpi.com This approach enhances process safety, reduces waste, and allows for precise control over stoichiometry and reaction time, often leading to higher yields and purity. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Bromination

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | High risk due to large volumes of hazardous reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes (hold-up) and superior heat control. Allows for safe in situ generation of hazardous reagents. rsc.org |

| Heat Transfer | Poor; potential for localized hot spots, leading to side reactions and decomposition. | Excellent; high surface-area-to-volume ratio allows for efficient and uniform heat dissipation. researchgate.net |

| Scalability | Scaling up is complex and often requires re-optimization of reaction conditions. | Straightforward scalability by operating the system for longer durations or by "numbering-up" (running multiple reactors in parallel). |

| Reaction Control | Less precise control over mixing, temperature, and residence time. | Precise control over all reaction parameters, leading to better reproducibility and selectivity. mdpi.com |

| Product Purity | Often lower due to side reactions and decomposition, requiring more extensive purification. | Generally higher purity due to minimized side reactions and precise control. rsc.org |

Purification Techniques in Large-Scale Synthesis

The purification of long-chain, non-polar compounds like this compound on a large scale presents specific challenges. The high boiling point of the compound necessitates methods that are both effective and economically viable for industrial volumes.

Distillation: Fractional distillation under reduced pressure (vacuum distillation) is a primary method for purifying high-boiling liquids. By lowering the pressure, the boiling point of the compound is significantly reduced, preventing thermal decomposition that might occur at atmospheric pressure. This technique is effective at separating the desired alkyl bromide from unreacted alcohol precursor and lower-boiling impurities.

Solvent Extraction: A patented method for purifying long-chain alkyl monohalides involves liquid-liquid extraction. This process separates the alkyl halide from the corresponding unreacted alkane starting material. A mixture of the halide and alkane is mixed with a specific solvent system, such as propionitrile (B127096) or a mixture of acetone (B3395972) and methanol. This creates two immiscible phases: an extract phase rich in the more polar alkyl halide and a raffinate phase rich in the non-polar alkane. The phases are then separated, and the solvent is recovered from the extract phase, typically by distillation, to yield the purified alkyl halide. This method is advantageous for its potential to be run continuously and at near-ambient temperatures.

Adsorbent Treatment: Trace impurities, such as byproduct ethers or residual alcohols, can be removed by passing the crude product through a bed of an adsorbent material like silica (B1680970) gel or activated alumina. google.com These polar impurities are retained by the adsorbent, while the less polar alkyl bromide passes through. This is often used as a final polishing step to achieve high purity.

Crystallization: While less common for long-chain alkyl bromides which are often liquids at room temperature, low-temperature crystallization can be employed if the compound solidifies at accessible temperatures and if impurities have different solubility profiles in a suitable solvent.

Stereoselective Synthesis of (7R)-7-(Bromomethyl)pentadecane and Related Isomers

Creating a single enantiomer of a chiral molecule, such as (7R)-7-(bromomethyl)pentadecane, requires a stereoselective synthetic strategy. The two principal approaches are the use of chiral auxiliaries and asymmetric catalysis. These methods aim to control the three-dimensional arrangement of atoms during the formation of the chiral center.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. numberanalytics.com Evans' oxazolidinone auxiliaries are a prominent example and are highly effective for the asymmetric alkylation of carboxylic acid derivatives. chemtube3d.com

A plausible route to (7R)-7-(Bromomethyl)pentadecane using this method would proceed as follows:

Acylation: A commercially available chiral oxazolidinone, derived from an amino acid like valine, is acylated with an acyl chloride (e.g., octanoyl chloride) to form an N-acyloxazolidinone.

Asymmetric Alkylation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to form a specific Z-enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate. chemtube3d.com Subsequent addition of an alkyl halide (e.g., 1-bromohexane) occurs from the unhindered face, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity (>99:1 d.r. is common). harvard.edu

Auxiliary Cleavage: The chiral auxiliary is then cleaved to reveal the chiral product. For instance, treatment with lithium borohydride (B1222165) (LiBH₄) reductively cleaves the auxiliary to yield the chiral primary alcohol, in this case, (R)-2-hexyldecan-1-ol.

Bromination: The resulting enantiomerically pure alcohol is converted to the target alkyl bromide, (R)-7-(Bromomethyl)pentadecane. This is typically achieved using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine, which are known to proceed with inversion of stereochemistry at a chiral center, though for a primary alcohol, the reaction proceeds without affecting the adjacent stereocenter. chegg.com

Table 2: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Typical Substrate | Key Features | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Evans Oxazolidinones | N-Acyl Imides | Derived from amino alcohols. Forms well-defined Z-enolates. Highly predictable stereochemical outcome. researchgate.net | >95:5 to >99:1 |

| SAMP/RAMP Hydrazones | Aldehydes/Ketones | Derived from (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine. Both enantiomers are accessible. uwindsor.ca | >95:5 |

| Pseudoephedrine Amides | Amides | Inexpensive, naturally derived auxiliary. Both enantiomers are available. Product configuration is highly predictable. harvard.edu | >97:3 |

| Camphor Sultams | N-Acyl Derivatives | Highly crystalline derivatives aid in purification. Provides excellent stereocontrol in various reactions. | >98:2 |

Asymmetric Catalysis in Bromomethylation

Direct catalytic asymmetric bromomethylation is a synthetically challenging transformation. A more established and practical strategy involves the use of asymmetric catalysis to create a key chiral intermediate, which is then converted to the final product. The catalytic asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols is a cornerstone of modern organic synthesis, pioneered by Noyori and others. nih.gov

While the target molecule, this compound, is a primary bromide derived from a primary alcohol, the principle of asymmetric catalysis can be illustrated by the synthesis of a related chiral long-chain alcohol. For example, the asymmetric hydrogenation of pentadecan-7-one would yield chiral pentadecan-7-ol.

The mechanism for this reaction typically involves a ruthenium (II) catalyst complexed with a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand. nih.gov

Catalyst Activation: The Ru(II) precatalyst is activated with H₂ to form a reactive ruthenium hydride species.

Stereoselective Hydrogenation: The ketone substrate interacts with the chiral catalyst. The reaction is believed to proceed through a six-membered pericyclic transition state where a hydride from the metal and a proton from the diamine ligand are transferred concertedly to the carbonyl group. nih.gov This is known as a metal-ligand bifunctional mechanism.

Enantiocontrol: The chiral environment created by the BINAP and diamine ligands forces the ketone to approach the catalyst from a specific face, leading to the preferential formation of one enantiomer of the alcohol. youtube.com

This method is highly efficient, often achieving excellent enantiomeric excess (e.e.) with very low catalyst loadings. nih.gov Asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of H₂ gas, is another powerful alternative that often utilizes similar catalysts. organic-chemistry.org After the chiral alcohol is formed, it can be carried forward to other functional groups as needed.

Table 3: Representative Catalysts for Asymmetric Ketone Hydrogenation

| Catalyst System | Ketone Type | Typical H₂ Pressure | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Ru-BINAP/Diamine | Aromatic, Aliphatic | 1 - 50 atm | 95 - >99% nih.gov |

| Rh-TsDPEN | Aromatic | Transfer (HCOOH) | 92 - 99% |

| Ir-Cp*/TsDPEN | Aromatic, Aliphatic | Transfer (HCOOH) | 90 - 98% |

| RuCl₂(p-cymene)/Amino Alcohol | Aromatic | Transfer (H₂O/HCOONa) | 75 - 95% organic-chemistry.org |

Nucleophilic Substitution Reactions

The primary nature of the carbon bearing the bromine atom in this compound strongly favors the S\N2 (bimolecular nucleophilic substitution) mechanism.

S\N2 Reaction Kinetics and Stereochemical Inversion

An S\N2 reaction involving this compound would proceed via a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. The kinetics of this reaction are expected to be second-order, with the rate being dependent on the concentrations of both the substrate, this compound, and the attacking nucleophile.

A key characteristic of the S\N2 mechanism is the inversion of stereochemistry at the reaction center. If the starting material were chiral, the product would exhibit the opposite configuration. However, as this compound itself is achiral, this inversion would not be observable unless a chiral center is created during the reaction or is already present elsewhere in the molecule without participating in the reaction.

Regioselectivity in Multi-functionalized Substrates

If this compound were further functionalized, the regioselectivity of the nucleophilic attack would be directed towards the primary carbon bearing the bromine atom. This is due to the lower steric hindrance at this position compared to other potentially electrophilic sites within the molecule. The bulky pentadecane (B166386) chain would sterically shield the carbon of the main chain, making the methylene (B1212753) carbon the most accessible site for the nucleophile.

Elimination Reactions

Elimination reactions of this compound, which would lead to the formation of an alkene, are expected to proceed primarily through the E2 (bimolecular elimination) mechanism, especially in the presence of a strong, sterically hindered base.

E2 Reaction Mechanisms and Alkene Formation

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, and simultaneously, the leaving group departs and a double bond is formed. For this compound, the base would abstract a proton from the C7 carbon of the pentadecane chain.

The rate of the E2 reaction is second-order, dependent on the concentrations of both the substrate and the base. The use of strong, non-nucleophilic bases, such as potassium tert-butoxide, would favor the E2 pathway over the competing S\N2 reaction.

The expected product of an E2 elimination of this compound would be 7-methylenepentadecane (B87182).

Stereochemical Outcomes of Elimination Processes

The E2 reaction has a strict stereochemical requirement for a periplanar arrangement of the proton being abstracted and the leaving group. Ideally, this is an anti-periplanar conformation, where the proton and the leaving group are on opposite sides of the C-C bond. Given the free rotation around the C-C single bonds in the acyclic this compound, achieving this conformation is readily possible.

The Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene, is not directly applicable here as there is only one possible beta-proton to be removed that would lead to a stable alkene. The alternative, removal of a proton from the methyl group of a hypothetical ethyl branch, is not present. Therefore, the regioselectivity is predetermined, leading to the formation of the terminal alkene.

Table 2: Expected Products of Elimination Reactions of this compound

| Reaction Type | Base | Expected Major Product |

| E2 | Potassium tert-butoxide | 7-Methylenepentadecane |

The Synthetic Versatility of this compound in Advanced Organic Chemistry

This compound, a branched alkyl halide, serves as a valuable building block and reagent in the field of advanced organic synthesis. Its distinct molecular structure, featuring a C16 branched alkyl chain, imparts unique solubility characteristics to the molecules it is incorporated into, making it particularly useful in the synthesis of functional organic materials. This article explores its specific applications as an alkylating agent and a key synthetic intermediate.

Role in Materials Science and Polymer Chemistry

Precursor in Polymer Synthesis

In the synthesis of functional polymers, particularly for electronic applications, achieving good solubility in common organic solvents is a fundamental prerequisite for device fabrication via solution-processing techniques. nih.gov However, the planar, rigid backbones of conjugated polymers, which are desirable for efficient charge transport, often lead to strong intermolecular aggregation and poor solubility. nih.gov The introduction of bulky, flexible side chains is a key strategy to overcome this challenge.

7-(Bromomethyl)pentadecane is frequently used as an alkylating agent to attach 2-hexyldecyl side chains to conjugated polymer backbones. Long, branched alkyl groups are introduced to ensure good solubility in organic solvents, which is essential for forming the thin-film active layers of electronic devices. nih.gov The branched structure of the 2-hexyldecyl group is particularly effective at disrupting close packing of the polymer chains in solution, thus enhancing solubility while still permitting the necessary intermolecular interactions for charge transport in the solid state. This balance is crucial, as solubility and π-π interaction or crystallinity are often in a trade-off relationship. nih.gov

Beyond direct attachment to a pre-formed polymer, this compound is more commonly used to synthesize functionalized monomers prior to polymerization. This approach allows for precise control over the final polymer structure. For instance, it has been used as an alkylating agent for thiophene-flanked diketopyrrolopyrrole (Th-DPP) cores. ucl.ac.uk Similarly, researchers have utilized this compound in the synthesis of vanillin-based diketopyrrolopyrrole conjugated polymers. acs.org In a typical synthesis, the nitrogen atoms on the DPP core are alkylated with the 2-hexyldecyl group from this compound to yield a monomer that is both highly soluble and ready for polymerization into a high-molecular-weight material for organic electronics. ucl.ac.ukacs.org

Applications in Organic Electronic Materials

The structural characteristics of the 2-hexyldecyl side chain, introduced via this compound, have a profound impact on the performance of organic electronic materials. By influencing the polymer's solubility, film-forming properties, and solid-state packing, this side chain plays a critical role in the functioning of devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

In the design of donor-acceptor (D-A) type polymers for OPVs, the goal is to create materials that absorb sunlight efficiently and facilitate the separation of photogenerated excitons into free charge carriers. academie-sciences.fr OPV devices typically employ a bulk heterojunction (BHJ) active layer, where an electron-donating polymer is blended with an electron-accepting material. tcichemicals.com The nanoscopic morphology of this blend is critical for device performance.

The 2-hexyldecyl side chains, attached using this compound, help to control the phase separation between the donor polymer and the acceptor (often a fullerene derivative or a non-fullerene acceptor). ucl.ac.uknih.gov This controlled morphology ensures a large interfacial area for exciton dissociation while maintaining continuous pathways for electrons and holes to travel to their respective electrodes. academie-sciences.fr The solubility imparted by these side chains is essential for co-dissolving the donor and acceptor materials to create the BHJ blend via solution casting.

Table 1: Performance of a DPP-based Polymer with 2-Hexyldecyl Side Chains in an OPV Device

| Polymer | Side Chain | HOMO (eV) | LUMO (eV) | PCE (%) |

|---|---|---|---|---|

| PDPPTPT | 2-Hexyldecyl | -5.35 | -3.65 | 7.4 |

Data sourced from a study on DPP polymers where performance varied with alkyl side-chain length. ucl.ac.uk

In OFETs, charge transport occurs within a very thin layer of the organic semiconductor at the interface with the gate dielectric. postech.ac.krnih.gov Therefore, the molecular ordering and morphology of the polymer in this region are paramount for achieving high charge carrier mobility. postech.ac.kr The alkyl side chains of the conjugated polymer play a crucial role in directing this self-assembly during film formation (e.g., spin-coating).

The length and branching of alkyl side chains have a decisive influence on the optoelectronic properties and device performance of conjugated polymers. Systematic studies have revealed several key trends:

Solubility and Processing: As noted, longer and more branched side chains generally increase solubility, which is beneficial for solution processing. nih.gov

Molecular Packing: The bulkiness of the 2-hexyldecyl group can increase the distance between polymer backbones (the π-π stacking distance). monash.edu This can sometimes hinder charge transport, but the effect is complex. In some cases, branched side chains can lead to more ordered microstructures.

Ultimately, the choice of this compound as a precursor is a deliberate design choice to leverage the specific properties imparted by the 2-hexyldecyl group, balancing the need for solubility with the requirements for efficient charge transport and optimal morphology in the solid state.

Development of Surfactants and Specialty Polymers

The molecular architecture of this compound, characterized by a long, branched hydrophobic chain and a reactive bromine atom, renders it a valuable precursor for creating specialized surfactants and polymers. The bromine atom serves as a convenient attachment point for various polar head groups, enabling the synthesis of amphiphilic molecules with carefully tuned properties for applications in materials science. cymitquimica.com This process involves nucleophilic substitution reactions, where the bromine is replaced by a desired functional group. cymitquimica.comrutgers.eduallen.in

Structure-Property Relationships in Amphiphilic Architectures

The relationship between the molecular structure of surfactants derived from this compound and their functional properties is a key area of study. Unlike linear surfactants which have a hydrophilic head at the end of a hydrocarbon tail, derivatives of this compound possess a "T-shaped" structure due to the mid-chain placement of the functional group. nih.govbenthamdirect.com This unique geometry significantly influences how the molecules pack at interfaces and self-assemble in solution. libretexts.org

Key structure-property relationships for amphiphiles derived from this compound include:

Packing Parameter: The shape of a self-assembled aggregate (e.g., spherical micelles, cylindrical micelles, or bilayers) is largely determined by the packing parameter, which relates the volume of the hydrophobic tail, the area of the head group, and the tail length. libretexts.org The branched, bulky nature of the 7-(pentadecane)methyl group affects this parameter, often leading to different aggregation behaviors compared to linear isomers.

Interfacial Behavior: The T-shaped structure can lead to less efficient packing at the air-water interface compared to linear surfactants, which may influence properties like surface tension reduction. However, this unique geometry can be advantageous in forming complex interfacial layers.

Micellization: While linear amphiphiles readily form spherical micelles, T-shaped amphiphiles can exhibit more complex self-assembly. Studies on analogous T-shaped peptide amphiphiles have shown they can form nanofibers and inter-fiber networks, a behavior not typically seen with their linear counterparts. nih.govbenthamdirect.com This suggests that surfactants derived from this compound could form unique non-spherical aggregates.

Solubility and Krafft Point: The branching in the alkyl tail disrupts the crystalline packing of the surfactant in its solid state. This disruption typically leads to a lower Krafft point (the temperature below which the surfactant is insoluble) and increased solubility, especially in colder water, a desirable property for many applications. testbook.com

Table 1: Predicted Influence of this compound's Structure on Surfactant Properties

| Property | Effect of Branched "T-Shaped" Structure | Scientific Rationale |

|---|---|---|

| Critical Micelle Concentration (CMC) | Potentially higher than linear isomers | The bulky, branched structure can create steric hindrance, making the formation of micelles less favorable and requiring a higher concentration. |

| Aggregate Shape | Favors non-spherical structures | The T-shaped geometry alters the molecular packing parameter, potentially leading to the formation of nanofibers, ribbons, or tubules instead of simple spherical micelles. nih.govbenthamdirect.comnist.gov |

| Krafft Point | Generally lower | Branching disrupts the ordered crystalline lattice of the solid surfactant, enhancing its solubility and lowering the temperature required for micellization. testbook.com |

| Surface Packing | Less dense packing at interfaces | The mid-chain branching prevents molecules from aligning as closely as linear chains, affecting the surface tension reduction efficiency. |

Self-Assembly and Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions that drive molecules to self-assemble into larger, ordered structures. researchgate.net Amphiphiles synthesized from this compound are prime candidates for creating novel supramolecular systems due to their distinct T-shaped architecture.

By replacing the bromine atom with various hydrophilic heads—such as a quaternary ammonium group (cationic), a sulfate or carboxylate group (anionic), or a poly(ethylene glycol) chain (non-ionic)—a wide array of self-assembling molecules can be produced. The hydrophobic effect drives the branched pentadecane (B166386) tails to aggregate and minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment.

The specific geometry of these building blocks can direct the formation of complex structures beyond simple micelles. For instance, research on other T-shaped amphiphiles has demonstrated their ability to self-assemble into nanofibers and subsequently form extensive nanofiber networks. nih.govbenthamdirect.com This behavior is attributed to the potential for inter-fiber associations that are not possible with conventional linear amphiphiles. nih.govbenthamdirect.com Such assemblies are of great interest in materials science for applications like hydrogel formation, templates for nanomaterial synthesis, and platforms for drug delivery. rsc.orgacs.orgnih.gov

Table 2: Potential Supramolecular Assemblies from this compound Derivatives

| Supramolecular Structure | Driving Force & Formation Principle | Potential Applications in Materials Science |

|---|---|---|

| Nanofibers/Nanoribbons | Self-assembly driven by specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) favored by the T-shaped geometry. nih.govbenthamdirect.com | Hydrogel formation, tissue engineering scaffolds, templates for conductive nanowires. |

| Vesicles (Liposomes) | Formation of enclosed bilayer structures, potentially achievable with specific head groups that create a packing parameter between 1/2 and 1. libretexts.org | Encapsulation and controlled release of active molecules, model membrane systems. nih.gov |

| Complex Micellar Phases | Aggregation into non-spherical (e.g., cylindrical, worm-like) micelles under certain concentration or temperature conditions. | Viscosity modifiers in consumer products, templates for mesoporous materials. |

| Organogels | Self-assembly in non-polar organic solvents to form fibrous networks that immobilize the solvent. | Gelling agents for organic liquids, potential use in environmental remediation. |

Investigations into Biological Systems and Interactions

Model Compound for Lipid Membrane Studies

The amphipathic nature of long-chain alkyl halides, featuring a bulky, nonpolar hydrocarbon tail and a polar carbon-bromine bond, makes them suitable candidates for investigating the complex environment of lipid bilayers. These membranes, fundamental to cellular structure and function, are primarily composed of a lipid bilayer that acts as a selective barrier. nih.gov The introduction of a molecule like 7-(Bromomethyl)pentadecane into such a system can provide valuable insights into membrane dynamics and permeability.

Interactions with Biomolecules in Membrane Mimics

It is hypothesized that this compound would intercalate into the hydrophobic core of the lipid bilayer, aligning its long alkyl chains with the fatty acid tails of the membrane lipids. This insertion is driven by the hydrophobic effect, a primary force governing the organization of lipid membranes. masterorganicchemistry.com The presence of the bulky branched structure of this compound could introduce packing defects within the highly ordered lipid acyl chains, thereby altering the physical properties of the membrane.

The interaction of similar lipophilic hydrocarbons with membrane proteins is also a critical area of investigation. The accumulation of such molecules within the lipid bilayer can modulate the function of embedded proteins by altering the lipid environment surrounding them. masterorganicchemistry.com While direct binding to proteins is possible, the indirect effects resulting from changes in membrane fluidity, thickness, and lateral pressure are often more significant.

The following table summarizes the expected interactions of this compound with components of a model lipid membrane based on studies of similar long-chain hydrocarbons.

| Interacting Biomolecule | Expected Type of Interaction | Potential Consequence |

| Phospholipid Bilayer | Intercalation of the alkyl chain into the hydrophobic core. | Alteration of membrane fluidity and permeability. masterorganicchemistry.com |

| Membrane Proteins | Indirect modulation via changes in the lipid environment. | Alteration of protein conformation and function. masterorganicchemistry.com |

| Cholesterol | Competition for space within the hydrophobic core. | Disruption of cholesterol-mediated membrane rigidity. |

Membrane Permeability Studies

The permeability of a lipid bilayer to a given substance is a critical factor in its biological activity. For a molecule like this compound, its ability to cross the cell membrane would be largely dictated by its lipophilicity. Generally, hydrophobic molecules can more easily traverse the nonpolar interior of the lipid bilayer.

However, the presence of the polar bromomethyl group introduces a degree of polarity that could hinder its passive diffusion. Studies on the permeability of various substances across lipid membranes often utilize model systems such as liposomes or black lipid membranes. While specific permeability data for this compound is not available, the general principles of membrane transport suggest that its passage would be influenced by the "like dissolves like" principle, with the large alkyl portion favoring partitioning into the membrane. nih.gov The accumulation of hydrocarbons within the membrane has been observed to increase its permeability to other small molecules and ions by disrupting the ordered lipid packing. masterorganicchemistry.com

Biochemical Reactivity and Biotransformation Pathways

Once within a biological system, xenobiotic compounds like this compound are subject to various metabolic processes aimed at their detoxification and elimination. The biotransformation of halogenated hydrocarbons is a well-documented field, providing a framework for predicting the likely fate of this compound.

Enzymatic Dehalogenation Mechanisms

A primary route for the metabolism of haloalkanes is through enzymatic dehalogenation. This process involves the cleavage of the carbon-halogen bond, which is often the initial and rate-limiting step in their degradation. Several classes of enzymes are known to catalyze this reaction, including haloalkane dehalogenases and glutathione (B108866) S-transferases (GSTs).

Haloalkane dehalogenases employ a hydrolytic mechanism to replace the halogen atom with a hydroxyl group, thereby converting the alkyl halide into an alcohol. This reaction typically proceeds through a covalent alkyl-enzyme intermediate.

Alternatively, GSTs catalyze the conjugation of the alkyl halide with the endogenous antioxidant glutathione. This reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of glutathione attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion. This conjugation reaction increases the water solubility of the compound, facilitating its excretion. The SN2 reaction mechanism is common for primary alkyl halides. libretexts.orgnih.gov

The following table outlines the potential enzymatic dehalogenation pathways for this compound.

| Enzyme Class | Proposed Mechanism | Resulting Product |

| Haloalkane Dehalogenase | Hydrolytic cleavage of the C-Br bond. | 7-(Hydroxymethyl)pentadecane and bromide ion. |

| Glutathione S-transferase (GST) | Nucleophilic substitution by glutathione. | Glutathione conjugate of 7-(methyl)pentadecane. |

Metabolic Fates in Biological Systems

Following the initial dehalogenation, the resulting metabolites of this compound would likely enter common metabolic pathways. If converted to 7-(Hydroxymethyl)pentadecane, the primary alcohol could be further oxidized to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively. This long-chain carboxylic acid could then be a substrate for β-oxidation, a major pathway for the degradation of fatty acids to produce energy.

In the case of glutathione conjugation, the resulting conjugate is typically further metabolized through the mercapturic acid pathway. This involves sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by acetylation of the remaining cysteine residue to form a mercapturic acid derivative, which is then readily excreted in the urine.

The metabolism of long-chain alkanes has been studied in certain bacteria, which utilize hydroxylation and subsequent oxidation to convert them into fatty acids for energy. While this is a microbial pathway, it highlights the general biological strategy of converting hydrophobic alkanes into more metabolically accessible molecules.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in 7-(Bromomethyl)pentadecane Synthesis

The development of environmentally benign synthetic routes is a key focus in modern chemistry. For this compound, this involves exploring renewable starting materials and more efficient, waste-reducing reaction protocols.

Bio-based Feedstocks and Renewable Resources

Currently, the synthesis of this compound typically relies on petrochemical-derived precursors. A significant area of future research will be the development of pathways that utilize bio-based feedstocks. Fatty acids, derivable from plant oils and algae, present a promising renewable source for the long-chain alkyl portion of the molecule. The challenge lies in developing efficient catalytic processes to convert these bio-based molecules into the specific branched alkane structure required for the subsequent bromination step.

Eco-friendly Polymerization Techniques

While not a monomer for traditional polymerization, this compound serves as a crucial alkylating agent to introduce branched side chains onto polymer backbones. This modification is vital for enhancing the solubility and processability of conjugated polymers used in organic electronics. Future research is geared towards incorporating this building block using greener polymerization methods.

One such promising technique is Direct Heteroarylation Polymerization (DHAP) . DHAP offers a more atom-economical and sustainable alternative to traditional cross-coupling reactions like Suzuki or Stille polymerizations. It avoids the need for pre-functionalizing the monomers with organometallic reagents, thereby reducing the number of synthetic steps and the generation of metallic waste. The integration of this compound-functionalized monomers via DHAP could lead to the development of more environmentally friendly and cost-effective organic electronic materials.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. Advanced spectroscopic and analytical techniques are pivotal in this endeavor.

| Technique | Application in this compound Research |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise molecular structure, including the confirmation of the bromomethyl group's position. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are essential for unambiguous structural assignment. nih.gov |

| Mass Spectrometry (MS) | Accurate determination of the molecular weight and fragmentation patterns, which aids in confirming the identity and purity of the compound. chemicalbook.comchembk.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule, particularly the C-Br stretching vibration, to monitor the progress of the bromination reaction. |

| Gas Chromatography (GC) | Assessment of purity and separation from reaction byproducts. cymitquimica.comtcichemicals.com |

| X-ray Crystallography | In cases where crystalline derivatives can be formed, this technique can provide definitive information about the three-dimensional molecular structure and packing in the solid state. |

By employing these techniques, researchers can gain detailed insights into reaction kinetics, intermediates, and potential side reactions, leading to more efficient and selective synthetic protocols.

Integration in Multidisciplinary Research Areas

The unique properties of this compound make it a valuable component in various advanced materials and chemical processes.

Nanomaterials and Soft Matter Physics

The introduction of the bulky and flexible this compound side chain can significantly influence the self-assembly and phase behavior of molecules. In the realm of nanomaterials, this can be exploited to control the morphology of organic semiconductors in thin films, which is critical for the performance of organic photovoltaic (OPV) and organic field-effect transistor (OFET) devices. acrospharmatech.com In soft matter physics, it can be used to tune the liquid crystalline properties of materials, leading to new applications in displays and sensors.

Catalysis for Organic Transformations

This compound can serve as a precursor for the synthesis of novel ligands for catalytic applications. The long alkyl chain can enhance the solubility of metal complexes in nonpolar organic solvents, which is advantageous for homogeneous catalysis. Furthermore, the branched nature of the alkyl group can create a specific steric environment around the catalytic center, potentially influencing the selectivity of the catalyzed reaction. Research in this area could lead to the development of highly active and selective catalysts for a variety of organic transformations.

Challenges and Opportunities in this compound Research

The advancement of research involving this compound is intrinsically linked to overcoming synthetic hurdles and identifying new areas of application where its distinct molecular architecture can be leveraged.

Overcoming Synthetic Limitations

The synthesis of this compound presents notable challenges, primarily centered around achieving high regioselectivity and yield. Traditional methods for the halogenation of alkanes often struggle to selectively functionalize a specific carbon atom in a long, branched chain.

One common approach to synthesizing alkyl halides is through the radical bromination of the corresponding alkane. However, this method is often non-selective. Radical bromination reactions proceed via the formation of the most stable radical intermediate. In the case of a branched alkane, this would preferentially be at a tertiary carbon, followed by secondary and then primary carbons. This makes the direct, selective synthesis of a primary bromide like this compound from its parent alkane, 7-methylpentadecane (B3192274), a significant challenge, as the reaction would likely yield a mixture of products with bromine at various positions along the chain. researchgate.netnih.govchemrxiv.org

Future research in this area could focus on developing more direct and efficient synthetic pathways. This might include the exploration of novel catalytic systems that can achieve high regioselectivity in the direct C-H functionalization of branched alkanes. Such advancements would not only streamline the production of this compound but also be applicable to a wide range of other complex alkyl halides.

Expanding Scope of Applications

The unique branched structure of this compound makes it a valuable building block in materials science and organic synthesis. The long alkyl chains can impart solubility and influence the self-assembly and packing of molecules, while the reactive bromomethyl group allows for its incorporation into larger structures.

A significant and emerging application for this compound is in the field of organic electronics , specifically in the synthesis of diketopyrrolopyrrole (DPP)-based polymers . youtube.com These polymers are of great interest for use in organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs). The branched alkyl chains introduced by this compound are crucial for solubilizing the rigid DPP core, enabling solution-based processing of these materials. Furthermore, the nature of the alkyl side chains, including their branching, has a profound impact on the molecular packing, thin-film morphology, and ultimately, the charge transport properties of the resulting organic semiconductor. nih.govnih.govnih.gov Research has shown that careful engineering of these side chains can lead to significant improvements in device performance. nih.govnih.gov

Looking forward, the applications of this compound are expected to expand into other areas of materials science. For instance, long-chain branched alkyl halides are known to be precursors for surfactants and molecules used in liquid crystals . rsc.org The specific branching pattern of this compound could lead to surfactants with tailored properties for use in emulsions, foams, or as dispersing agents. In the context of liquid crystals, the incorporation of such branched chains can influence the mesophase behavior and other physical properties of the material. mdpi.comrsc.org

Furthermore, the versatility of the bromomethyl group as a reactive handle opens up possibilities for its use in the synthesis of other complex molecules. It can be used as an alkylating agent to introduce the 2-hexyldecyl group into a variety of substrates. nih.gov This could be relevant in the development of:

Functionalized Lubricants: Where the branched alkyl chain could enhance viscosity and thermal stability.

Core-Shell Nanoparticles: The alkyl chains could form the core or shell of nanoparticles, influencing their solubility and interaction with the surrounding medium for applications in areas like drug delivery or catalysis. researchgate.netnih.govmdpi.commdpi.com

Drug Delivery Systems: The lipophilic nature of the branched alkyl chain could be exploited in the design of lipid-based drug delivery vehicles. youtube.comnih.govnih.gov

The continued exploration of these and other potential applications will be a key driver for future research into this fascinating molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(bromomethyl)pentadecane, and how do reaction conditions influence yield and purity?

- Methodology : Optimize alkylation or bromination reactions using precursors like pentadecane derivatives. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) with internal standards (e.g., pentadecane) for quantification . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the brominated product. Purity validation requires H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use deuterated chloroform (CDCl) to resolve methylene and bromomethyl protons ( ppm for -CHBr) .

- GC-MS : Employ a non-polar column (e.g., DB-5) with temperature ramping (50–280°C) to separate and identify volatile byproducts .

- Elemental Analysis : Verify Br content (theoretical: ~26.2%) to confirm stoichiometry .

Q. What are the primary applications of this compound in organic synthesis or materials science?

- Methodology : Utilize it as a key intermediate in polymer synthesis (e.g., alkyl-chain-functionalized conjugated oligomers). For example, coupling with thiophene derivatives via Suzuki-Miyaura reactions to tune optoelectronic properties in thin-film materials .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reaction kinetics of this compound in cross-coupling reactions?

- Methodology :

- Variable Control : Vary catalyst loading (Pd-based), temperature (25–80°C), and solvent polarity (THF vs. toluene).

- Kinetic Profiling : Use in-situ FTIR or GC sampling to track substrate depletion. Apply the Eyring equation to determine activation parameters (, ) .

- Data Validation : Compare experimental rates with DFT-calculated transition states to reconcile discrepancies .

Q. How should contradictory structural data (e.g., XRD vs. NMR) for this compound derivatives be resolved?

- Methodology :

- Multi-Technique Cross-Validation : Combine XRD for crystal packing analysis, NOESY NMR for solution-phase conformation, and molecular dynamics (MD) simulations to assess flexibility of the pentadecane chain .

- Error Analysis : Quantify instrumental uncertainties (e.g., XRD resolution limits, NMR signal-to-noise ratios) and statistically weight conflicting data .

Q. What strategies can address low reproducibility in this compound-based polymer thin-film fabrication?

- Methodology :

- Process Standardization : Control spin-coating parameters (rpm, solvent evaporation rate) and substrate pretreatment (e.g., O plasma for hydrophilicity) .

- Batch Consistency : Pre-screen starting materials for impurities (e.g., residual bromide ions) via ion chromatography .

- Morphology Analysis : Use AFM or TEM to correlate film defects with performance metrics (e.g., charge carrier mobility) .

Key Research Considerations

- Ethical Standards : Disclose synthetic hazards (e.g., bromine handling) and adhere to lab safety protocols (e.g., fume hoods, PPE) .

- Data Reproducibility : Archive raw spectra/chromatograms and share via repositories (e.g., Zenodo) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.